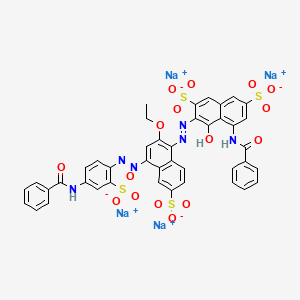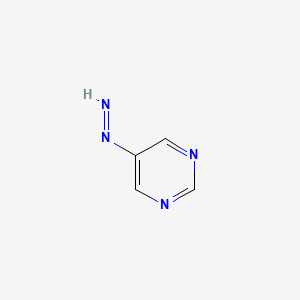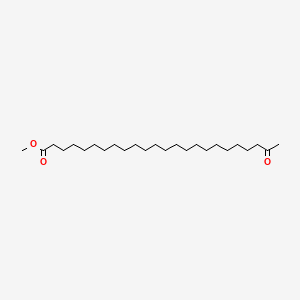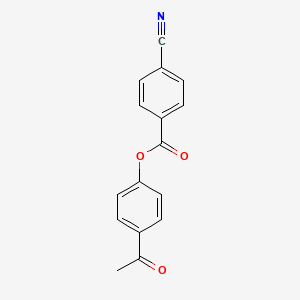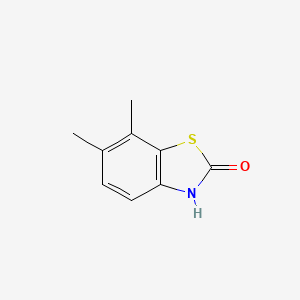
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) is a heterocyclic organic compound that belongs to the benzothiazolone family. This compound is characterized by a benzene ring fused to a thiazole ring, with two methyl groups attached at the 6th and 7th positions. Benzothiazolones are known for their diverse biological activities and are used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) typically involves the cyclization of o-aminothiophenol derivatives with appropriate carbonyl compounds. One common method includes the reaction of 2-aminothiophenol with acetic anhydride in the presence of a catalyst to form the benzothiazolone ring. The reaction conditions often require refluxing the mixture in an organic solvent such as acetic acid.
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazolones, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and modulate signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Benzothiazolone: Lacks the methyl groups at the 6th and 7th positions.
6-Methyl-2(3H)-Benzothiazolone: Has a single methyl group at the 6th position.
7-Methyl-2(3H)-Benzothiazolone: Has a single methyl group at the 7th position.
Uniqueness
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) is unique due to the presence of two methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These structural differences can lead to variations in solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Eigenschaften
CAS-Nummer |
80689-21-0 |
|---|---|
Molekularformel |
C9H9NOS |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
6,7-dimethyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NOS/c1-5-3-4-7-8(6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11) |
InChI-Schlüssel |
OTLGEWGTPFUDCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)NC(=O)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


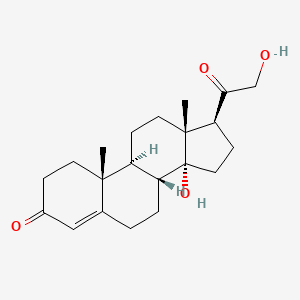
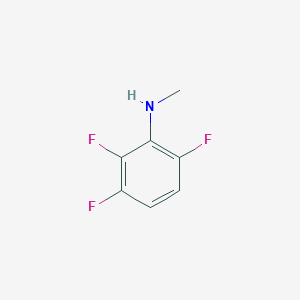


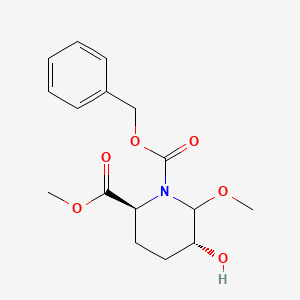
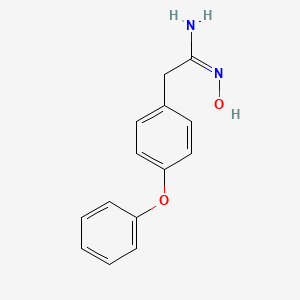
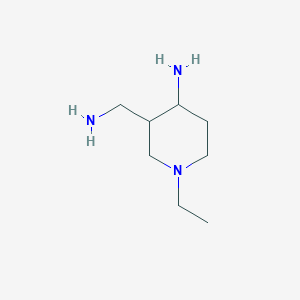
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)

